DITHIO-BIS-MALEIMIDOETHANE
Overview
Description
Dithiobis(N-ethylmaleimide) is a chemical compound known for its ability to modify sulfhydryl groups in proteins and peptides. It is widely used in biochemical and pharmacological research due to its reactivity with thiol groups, making it a valuable tool for studying protein function and structure.
Mechanism of Action
Target of Action
DTME is a homobifunctional, maleimide crosslinker . Its primary targets are sulfhydryl groups (-SH) , typically found in cysteine residues of proteins or peptides . These groups play a crucial role in protein structure and function, and their modification can significantly impact protein activity.
Mode of Action
DTME interacts with its targets through a process known as crosslinking . It forms covalent bonds with sulfhydryl groups on two separate molecules, linking them together . This crosslinking can alter the structure and function of the target proteins. The crosslinks formed by DTME are reversible , meaning they can be cleaved or broken apart under certain conditions, such as the presence of a reducing agent like dithiothreitol (DTT) .
Biochemical Pathways
DTME is commonly used to explore and characterize protein structure (i.e., oligomerization) or protein interactions . By crosslinking proteins, DTME can induce or stabilize protein-protein interactions, leading to the formation of protein complexes. These complexes can then participate in various biochemical pathways, with the specific effects depending on the proteins involved.
Pharmacokinetics
It’s important to note that dtme iswater-insoluble . It must first be dissolved in an organic solvent like DMF or DMSO before it can be added to aqueous reaction buffers . This property could potentially affect its bioavailability and distribution within a biological system.
Result of Action
The molecular and cellular effects of DTME’s action are largely dependent on the specific proteins it targets. By crosslinking proteins, DTME can induce changes in protein conformation, disrupt protein-protein interactions, or stabilize protein complexes . These changes can have wide-ranging effects on cellular processes, from signal transduction to gene expression.
Action Environment
DTME is sensitive to moisture . It should be stored in a desiccated condition to maintain its reactivity . Additionally, the crosslinks formed by DTME can be cleaved by reducing agents . Therefore, the presence of such agents in the environment can influence the stability and efficacy of DTME’s action. Lastly, as DTME is water-insoluble, the solvent used to dissolve it can also impact its action .
Biochemical Analysis
Biochemical Properties
DITHIO-BIS-MALEIMIDOETHANE plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its reactive groups: maleimide (both ends) . These interactions are primarily with sulfhydryl groups, which are common in proteins .
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules . It can cause changes in gene expression and may influence enzyme inhibition or activation .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions could influence its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dithiobis(N-ethylmaleimide) is synthesized through the reaction of N-ethylmaleimide with a disulfide compound. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of dithiobis(N-ethylmaleimide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Dithiobis(N-ethylmaleimide) primarily undergoes substitution reactions with thiol groups in proteins and peptides. This reaction results in the formation of a stable thioether bond, which can be used to study protein structure and function .
Common Reagents and Conditions
The reaction of dithiobis(N-ethylmaleimide) with thiol groups is typically carried out in aqueous or organic solvents, with the pH adjusted to neutral or slightly basic conditions. Common reagents used in these reactions include buffers such as Tris-HCl and reducing agents like dithiothreitol .
Major Products Formed
The major product formed from the reaction of dithiobis(N-ethylmaleimide) with thiol groups is a thioether-linked protein or peptide. This modification can be used to study the role of specific cysteine residues in protein function and to investigate protein-protein interactions .
Scientific Research Applications
Dithiobis(N-ethylmaleimide) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-ethylmaleimide: A related compound that also reacts with thiol groups but lacks the disulfide linkage present in dithiobis(N-ethylmaleimide).
Iodoacetamide: Another thiol-reactive compound that is commonly used to modify cysteine residues in proteins.
5,5’-Dithiobis(2-nitrobenzoic acid):
Uniqueness
Dithiobis(N-ethylmaleimide) is unique in its ability to form a stable thioether bond with thiol groups while also containing a disulfide linkage. This dual functionality makes it a valuable tool for studying both thiol reactivity and disulfide bond formation in proteins .
Properties
IUPAC Name |
1-[2-[2-(2,5-dioxopyrrol-1-yl)ethyldisulfanyl]ethyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c15-9-1-2-10(16)13(9)5-7-19-20-8-6-14-11(17)3-4-12(14)18/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVWDRVQIYUSRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCSSCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222136 | |
Record name | Dithiobis(N-ethylmaleimide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71865-37-7 | |
Record name | Dithiobis(N-ethylmaleimide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071865377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dithiobis(N-ethylmaleimide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-maleimidoethyl) Disulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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